Cas no 828927-94-2 (Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)-)

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- structure
828927-94-2 structure
商品名:Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)-
CAS番号:828927-94-2
MF:C38H29N2OP
メガワット:560.623430013657
CID:680671
PubChem ID:15604713

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- 化学的及び物理的性質

名前と識別子

    • Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)-
    • (1S)-1-[2-(Diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]phthalazine (ACI)
    • 828927-94-2
    • (R,S)-O-PINAP
    • 1-[2-(diphenylphosphanyl)naphthalen-1-yl]-4-(1-phenylethoxy)phthalazine
    • Diphenyl-[1-[4-(1-phenylethoxy)phthalazin-1-yl]naphthalen-2-yl]phosphane
    • (S)-(-)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine
    • インチ: 1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3
    • InChIKey: CRRMWTXRDGJNLJ-UHFFFAOYSA-N
    • ほほえんだ: N1C(OC(C)C2C=CC=CC=2)=C2C(C=CC=C2)=C(C2=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC3C2=CC=CC=3)N=1

計算された属性

  • せいみつぶんしりょう: 560.20200
  • どういたいしつりょう: 560.20175055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 42
  • 回転可能化学結合数: 7
  • 複雑さ: 802
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.9
  • トポロジー分子極性表面積: 35Ų

じっけんとくせい

  • ゆうかいてん: 178-181°C
  • PSA: 48.60000
  • LogP: 8.34820
  • ひせんこうど: -160.4° (c 0.53, CHCl3)
  • かんど: air sensitive

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A276610-250mg
(S)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine
828927-94-2 97%
250mg
$186.0 2025-02-20
Ambeed
A276610-1g
(S)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine
828927-94-2 97%
1g
$671.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1783-1g
(S)-(-)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine,min.97%(R,S)-O-PINAP
828927-94-2 min.97%(R,S)-O-PINAP
1g
4873CNY 2021-05-08
Ambeed
A276610-50mg
(S)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine
828927-94-2 97%
50mg
$42.0 2025-02-20
1PlusChem
1P00G4YR-50mg
(S)-(-)-4-[2-(DIPHENYLPHOSPHINO)-1-NAPHTHALENYL]-N-[(R)-1-PHENYLETHOXY]PHTHALAZINE
828927-94-2 97%
50mg
$34.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1783-1g
(S)-(-)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine,min.97%(R,S)-O-PINAP
828927-94-2 min.97%(R,S)-O-PINAP
1g
4873.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1783-250mg
(S)-(-)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine,min.97%(R,S)-O-PINAP
828927-94-2 min.97%(R,S)-O-PINAP
250mg
1624CNY 2021-05-08
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601178-100mg
Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)-
828927-94-2 97%
100mg
¥1000.0 2024-07-19
Aaron
AR00G573-100mg
(S)-(-)-4-[2-(DIPHENYLPHOSPHINO)-1-NAPHTHALENYL]-N-[(R)-1-PHENYLETHOXY]PHTHALAZINE
828927-94-2 97%
100mg
$42.00 2025-02-12
1PlusChem
1P00G4YR-250mg
(S)-(-)-4-[2-(DIPHENYLPHOSPHINO)-1-NAPHTHALENYL]-N-[(R)-1-PHENYLETHOXY]PHTHALAZINE
828927-94-2 97%
250mg
$149.00 2024-04-21

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ;  30 min, 100 °C
1.2 Reagents: Dabco Solvents: Dimethylformamide ;  14 h, 100 °C
リファレンス
Readily available biaryl P,N ligands for asymmetric catalysis
Knoepfel, Thomas F.; et al, Angewandte Chemie, 2004, 43(44), 5971-5973

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ;  30 min, 100 °C
2.2 Reagents: Dabco Solvents: Dimethylformamide ;  14 h, 100 °C
リファレンス
Readily available biaryl P,N ligands for asymmetric catalysis
Knoepfel, Thomas F.; et al, Angewandte Chemie, 2004, 43(44), 5971-5973

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 23 °C; 15 min, 23 °C
1.2 Solvents: Tetrahydrofuran ;  26 h, 23 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ;  30 min, 100 °C
3.2 Reagents: Dabco Solvents: Dimethylformamide ;  14 h, 100 °C
リファレンス
Readily available biaryl P,N ligands for asymmetric catalysis
Knoepfel, Thomas F.; et al, Angewandte Chemie, 2004, 43(44), 5971-5973

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  23 °C → 60 °C
1.2 Solvents: 1,4-Dioxane ;  8 h, 60 °C; 7 h, 60 °C
リファレンス
Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation
Han, Seo-Jung; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 441-444

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 23 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  23 °C → 60 °C
2.2 Solvents: 1,4-Dioxane ;  8 h, 60 °C; 7 h, 60 °C
リファレンス
Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation
Han, Seo-Jung; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 441-444

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  rt; 15 min, 23 °C
1.2 23 °C; 18 h, 60 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 23 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  (2S)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  23 °C → 60 °C
3.2 Solvents: 1,4-Dioxane ;  8 h, 60 °C; 7 h, 60 °C
リファレンス
Atroposelective Synthesis of PINAP via Dynamic Kinetic Asymmetric Transformation
Han, Seo-Jung; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 441-444

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane ;  17 h, 80 °C
1.2 Reagents: Water ;  1 h
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 23 °C; 15 min, 23 °C
2.2 Solvents: Tetrahydrofuran ;  26 h, 23 °C
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Catalysts: (Bis(diphenylphosphino)ethane)dichloronickel Solvents: Dimethylformamide ;  30 min, 100 °C
4.2 Reagents: Dabco Solvents: Dimethylformamide ;  14 h, 100 °C
リファレンス
Readily available biaryl P,N ligands for asymmetric catalysis
Knoepfel, Thomas F.; et al, Angewandte Chemie, 2004, 43(44), 5971-5973

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- Raw materials

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- Preparation Products

Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:828927-94-2)Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)-
A1053893
清らかである:99%/99%
はかる:250mg/1g
価格 ($):167.0/604.0